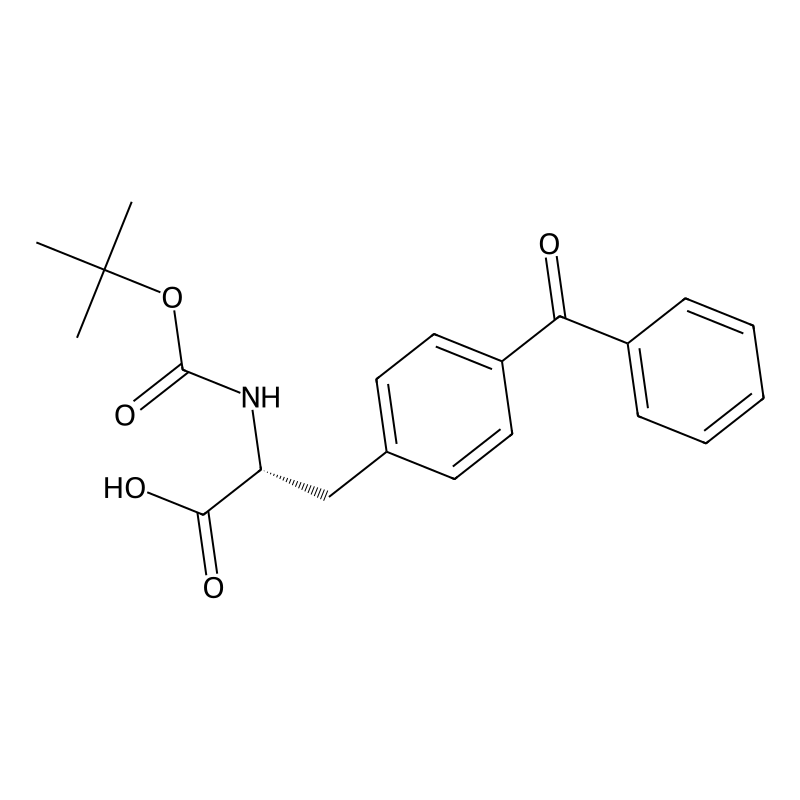

Boc-D-Bpa-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Boc-4-Bzl-D-Phe is a crucial component in the synthesis of peptides containing D-Phe residues. D-peptides play a vital role in various biological processes, including enzyme function, protein-protein interactions, and modulator activity in the nervous system [].

- By incorporating Boc-4-Bzl-D-Phe into peptide sequences, researchers can study the structural and functional properties of D-peptide containing molecules [].

Design of Novel Therapeutics:

- D-peptides have gained significant interest in drug discovery due to their improved stability and resistance to enzymatic degradation compared to their L-enantiomers. []

- Boc-4-Bzl-D-Phe can be used to synthesize D-peptide analogs with potential therapeutic applications, such as antimicrobial agents, enzyme inhibitors, and ligands for targeting specific receptors [].

Studies on Protein-Protein Interactions:

- D-peptides can be employed as probes to investigate protein-protein interactions. By incorporating Boc-4-Bzl-D-Phe into specific regions of a peptide, researchers can gain insights into the binding affinity and selectivity of protein-protein interactions [].

Development of Functional Biomaterials:

Boc-D-Bpa-OH, or Boc-Diphenylalanine Hydroxyl, is a derivative of diphenylalanine, which is an amino acid that features two phenyl groups attached to the alpha carbon. The "Boc" (tert-butyloxycarbonyl) group serves as a protective group for the amino functionality, commonly utilized in peptide synthesis to prevent unwanted reactions during chemical transformations. This compound is particularly relevant in the field of peptide chemistry and drug development due to its structural properties and potential biological activities.

- Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding D-Bpa-OH, which is crucial for further reactions in peptide synthesis.

- Coupling Reactions: The hydroxyl group can participate in coupling reactions with other amino acids or peptides to form dipeptides or longer peptide chains.

- Amino Acid Modification: The compound can be modified through various chemical transformations, including oxidation and reduction, to produce analogs with altered biological activities.

Boc-D-Bpa-OH exhibits interesting biological properties. As a derivative of diphenylalanine, it may influence various biological pathways, particularly those involving peptide hormones and neurotransmitters. Research indicates that compounds related to diphenylalanine can interact with specific receptors in the body, including those involved in pain modulation and neuroprotection. Furthermore, studies have shown that diphenylalanine derivatives can exhibit antimicrobial properties, making them candidates for further pharmacological exploration.

The synthesis of Boc-D-Bpa-OH typically follows these steps:

- Starting Material: Begin with diphenylalanine or its derivatives.

- Protection of Amino Group: Treat diphenylalanine with tert-butyloxycarbonyl chloride in the presence of a base (such as triethylamine) to yield Boc-D-Bpa.

- Hydroxylation: If starting from a precursor without a hydroxyl group, a hydroxylation step may be necessary, often achieved through oxidation reactions.

- Purification: The product can be purified using chromatography techniques to isolate Boc-D-Bpa-OH from by-products.

Boc-D-Bpa-OH has several applications:

- Peptide Synthesis: It is commonly used as an intermediate in the synthesis of peptides for research and pharmaceutical purposes.

- Drug Development: Its structural properties make it a candidate for designing novel therapeutic agents targeting specific biological pathways.

- Biomaterials: The compound may be explored for use in biomaterials due to its biocompatibility and potential bioactivity.

Research on Boc-D-Bpa-OH has focused on its interactions with various biological systems:

- Receptor Binding Studies: Investigations into how Boc-D-Bpa-OH interacts with hormone receptors have shown potential for modulating physiological responses.

- Antimicrobial Activity: Studies indicate that derivatives of diphenylalanine exhibit varying degrees of antimicrobial activity against a range of pathogens.

- Neuroprotective Effects: Some studies suggest that compounds related to Boc-D-Bpa-OH may have neuroprotective effects, warranting further investigation into their mechanisms of action.

Boc-D-Bpa-OH shares similarities with several other compounds derived from diphenylalanine and related structures. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-L-Tyrosine | Amino acid derivative | Contains a hydroxyl group on the aromatic ring |

| Boc-Diphenylalanine | Amino acid | Base structure for Boc-D-Bpa-OH |

| Boc-L-Phenylalanine | Amino acid | L-isomer; different stereochemistry affects activity |

| Tetrabromobisphenol A | Flame retardant | Brominated compound; used primarily in plastics |

Boc-D-Bpa-OH is unique due to its specific protective group and stereochemistry, which influences its reactivity and biological activity compared to other similar compounds.